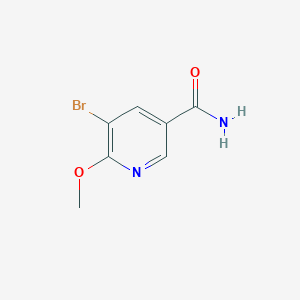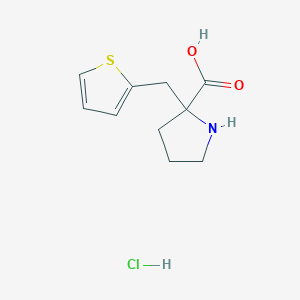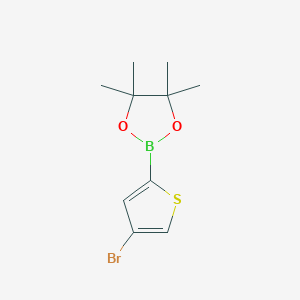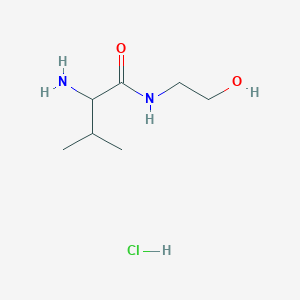
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride
Übersicht
Beschreibung
2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride, also known as 2-Amino-3-methylbutanamide hydrochloride, is an organic compound used as a reagent in organic synthesis and research. It is a white solid substance with a molecular weight of 211.64 g/mol. It is soluble in water and alcohol, and is stable under normal storage conditions. 2-Amino-3-methylbutanamide hydrochloride has a wide range of applications in the field of scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Drug Conjugation and Metabolism
Research has highlighted the importance of Phase 2 reactions in drug metabolism, with glucuronidation being a significant pathway. This process involves the conjugation of drugs or their metabolites with endogenous polar molecules, facilitating their excretion. The review by Dutton (1978) provides insights into the developmental aspects of these reactions, emphasizing their role in vertebrates due to the variety of species and tissues performing glucuronidation and the range of molecular structures that can be glucuronidated (Dutton, 1978).
Exercise Performance and Body Composition
Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite of leucine, has been extensively studied for its effects on exercise performance and muscle hypertrophy. Wilson et al. (2008) provided a comprehensive analysis of HMB research, discussing its efficacy in various conditions and potential mechanisms of action. This review also explored the influence of age, sex, and training experience on HMB's effectiveness, suggesting it as a valuable supplement for athletes (Wilson, Wilson, & Manninen, 2008).
Anticonvulsant Pharmacology
The anticonvulsant properties of specific compounds have been reviewed, with a focus on their potential in treating chronic seizure disorders. Suzdak and Jansen (1995) discussed the selective γ-aminobutyric acid (GABA) uptake inhibitor tiagabine, highlighting its specificity and potency as a GABA uptake inhibitor and its potential utility in treating various epilepsy forms (Suzdak & Jansen, 1995).
Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) has shown preclinical antitumor efficacy in several cancer models. Zhang et al. (2013) reviewed FTY720's role in cancer therapy, noting its immunosuppressive effects via sphingosine-1-phosphate receptors and the potential involvement of S1PR-independent mechanisms in its cytotoxic effect, indicating a stark difference from its immunosuppressive property (Zhang et al., 2013).
Inflammatory Markers and Resistance Training
Arazi et al. (2018) reviewed the effects of HMB supplementation on inflammatory markers in athletes undergoing resistance training. Although the evidence is not conclusive, acute HMB supplementation may attenuate the pro-inflammatory response following intense exercise. However, chronic HMB consumption does not significantly improve cardiovascular risk factors or oxidative stress markers beyond resistance training alone (Arazi, Taati, & Suzuki, 2018).
Wirkmechanismus
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds, such as midodrine, act as agonists at the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature .
Biochemical Pathways
Related compounds such as 2-aminothiazole derivatives have been found to inhibit multiple enzyme targets such as egfr/vgfer kinase .
Result of Action
Similar compounds such as midodrine have been found to cause a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Eigenschaften
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-5(2)6(8)7(11)9-3-4-10;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSHORQLKDZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






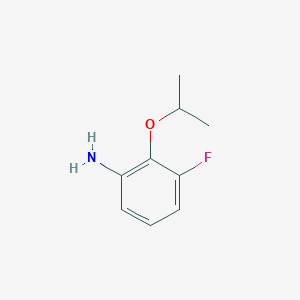
![Methyl 3-[(3-Aminothien-2-yl)thio]propanoate](/img/structure/B1439848.png)

![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid](/img/structure/B1439851.png)

